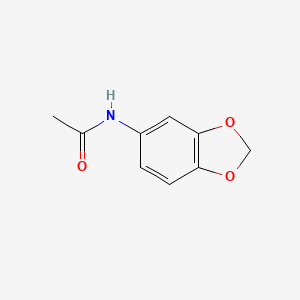

3',4'-Methylenedioxyacetanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCDOZYDURWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156669 | |

| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-19-1 | |

| Record name | N-1,3-Benzodioxol-5-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13067-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2H-1,3-Benzodioxol-5-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3',4'-Methylenedioxyacetanilide from 3,4-(Methylenedioxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3',4'-Methylenedioxyacetanilide, a compound of interest in pharmaceutical and chemical research. The synthesis proceeds via the N-acetylation of 3,4-(Methylenedioxy)aniline using acetic anhydride. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines necessary safety precautions, and details methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers with the knowledge and practical insights required to perform this synthesis efficiently and safely.

Introduction

3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is a pharmaceutically important derivative of aniline. Its derivatives are found in a variety of natural products and are utilized in the synthesis of numerous compounds with potential therapeutic applications. The acetylation of 3,4-(Methylenedioxy)aniline to yield this compound is a fundamental transformation in organic synthesis. This reaction serves not only as a method for the preparation of a specific target molecule but also as a means to protect the amino group, thereby reducing its reactivity towards oxidizing agents or electrophiles in subsequent synthetic steps.[1] The resulting acetamide is often a crystalline solid, which facilitates purification through recrystallization.[1]

This guide will provide a comprehensive overview of this synthesis, emphasizing the chemical principles and practical considerations necessary for a successful outcome.

Reaction Mechanism: N-Acetylation of an Aromatic Amine

The synthesis of this compound from 3,4-(Methylenedioxy)aniline is a classic example of nucleophilic acyl substitution, specifically the N-acetylation of a primary aromatic amine. The reaction mechanism can be described as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3,4-(Methylenedioxy)aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[2] This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion is an excellent leaving group and is expelled, resulting in a protonated amide.

-

Deprotonation: A weak base, such as water or another molecule of the amine, removes the proton from the nitrogen atom to yield the final product, this compound, and a molecule of acetic acid as a byproduct.[2]

The overall reaction is an efficient method for the formation of an amide bond.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 3,4-(Methylenedioxy)aniline | 137.14 | 1.0 g (7.29 mmol) | Starting material.[4] |

| Acetic Anhydride | 102.09 | 1.0 mL (10.6 mmol) | Acetylating agent. |

| Glacial Acetic Acid | 60.05 | 5 mL | Solvent and catalyst. |

| Water (distilled or deionized) | 18.02 | ~100 mL | For precipitation and washing. |

| Ethanol (95%) | 46.07 | As needed | For recrystallization. |

| 250 mL Erlenmeyer flask | - | 1 | Reaction vessel. |

| Magnetic stirrer and stir bar | - | 1 | For mixing. |

| Graduated cylinders | - | 2 | For measuring liquids. |

| Pasteur pipettes | - | Several | For liquid transfer. |

| Ice bath | - | 1 | For cooling and precipitation. |

| Büchner funnel and filter flask | - | 1 | For vacuum filtration. |

| Filter paper | - | 1 | For filtration. |

| Beakers | - | Several | For various purposes. |

| Hot plate | - | 1 | For heating during recrystallization. |

| Melting point apparatus | - | 1 | For product characterization. |

| Thin Layer Chromatography (TLC) setup | - | 1 | For reaction monitoring and purity check. |

Reaction Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.0 g (7.29 mmol) of 3,4-(Methylenedioxy)aniline in 5 mL of glacial acetic acid. Stir the mixture using a magnetic stirrer until the aniline is completely dissolved.

-

Acetylation: While stirring, add 1.0 mL (10.6 mmol) of acetic anhydride dropwise to the solution. The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction: Continue stirring the reaction mixture at room temperature for 15-20 minutes. The product may begin to precipitate out of the solution during this time.

-

Precipitation: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. Stir the mixture vigorously with a glass rod to induce precipitation of the crude this compound.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 25 mL of cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If the solid does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.[1][2]

-

Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Allow the crystals to air dry completely on a watch glass or in a desiccator.

-

Characterization: Determine the melting point of the purified product. Analyze the product's purity using Thin Layer Chromatography (TLC) and compare it with the starting material.[1] Further characterization can be performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

3,4-(Methylenedioxy)aniline: Causes skin and serious eye irritation.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[7] Handle this reagent in a well-ventilated fume hood.

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with caution in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Product Characterization

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used. The product, being more polar than the starting amine, will have a lower Rf value.

Melting Point

The melting point of the purified this compound should be determined and compared to the literature value. A sharp melting point range close to the literature value is indicative of high purity.

Infrared (IR) Spectroscopy

The IR spectrum of the product should show characteristic peaks for the amide functional group. Key absorptions to look for include:

-

N-H stretch around 3300 cm⁻¹

-

C=O (amide I band) stretch around 1660 cm⁻¹

-

N-H bend (amide II band) around 1550 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used for the definitive structural confirmation of this compound. The spectra will show characteristic signals for the aromatic protons, the methylenedioxy protons, the acetyl methyl protons, and the amide proton.

Conclusion

The synthesis of this compound from 3,4-(Methylenedioxy)aniline via N-acetylation is a robust and straightforward procedure. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this valuable compound for further investigation and application in various scientific disciplines. The principles and techniques described are fundamental to organic synthesis and provide a solid foundation for more complex synthetic endeavors.

References

- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.

- Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.

- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

- Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine.

- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline synthesis.

- Thermo Fisher Scientific. (2012, February 14). SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline.

- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET - 3,4-Methylenedioxyaniline.

- Sigma-Aldrich. (2025, September 17). SAFETY DATA SHEET - Acetic Anhydride.

- INEOS Group. (2020, January 22). SAFETY DATA SHEET - Acetic Anhydride.

- YouTube. (2021, April 13). acetylation aniline.

- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)aniline 97%.

- ResearchGate. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY.

Sources

3',4'-Methylenedioxyacetanilide chemical properties and characterization

An In-Depth Technical Guide to 3',4'-Methylenedioxyacetanilide: Chemical Properties and Characterization

Introduction

This compound, with the CAS number 13067-19-1, is an acetanilide derivative featuring a methylenedioxy functional group attached to the phenyl ring.[1][2] This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research.[2] Its structure is closely related to 3,4-(methylenedioxy)aniline, a key precursor in the synthesis of various more complex molecules.[3][4] The acetamido group modifies the electronic properties of the aniline precursor, making it a versatile building block for further chemical transformations, particularly electrophilic aromatic substitution reactions.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a thorough description of the analytical techniques used for its characterization, aimed at researchers and scientists in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, application in synthesis, and purification. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)acetamide | [2] |

| CAS Number | 13067-19-1 | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds[5] |

| Melting Point | Not explicitly found, but related anilides are solids | |

| Boiling Point | Not explicitly found | |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform | Inferred from related compounds[5][6] |

| LogP (Octanol/Water Partition Coeff.) | 1.16 (Predicted) | [7] |

Synthesis of this compound

The most direct and common method for the preparation of this compound is through the N-acetylation of its corresponding aniline precursor, 3,4-(Methylenedioxy)aniline. This reaction is a standard transformation in organic chemistry.

Causality of Experimental Choices:

-

Reactant: 3,4-(Methylenedioxy)aniline is the logical starting material as it already contains the core methylenedioxy-phenylamine structure.[3]

-

Acetylation Agent: Acetic anhydride is an excellent and highly reactive acetylating agent that readily reacts with the primary amine of the aniline to form the more stable amide.[5] It is preferred over acetyl chloride for its less hazardous nature and the fact that the byproduct, acetic acid, is less corrosive than HCl.

-

Solvent & Temperature: The reaction can often be run neat or in a solvent like acetic acid to ensure homogeneity. Gentle heating is sometimes applied to increase the reaction rate, but the reaction is typically exothermic and proceeds readily at or slightly above room temperature.

-

Work-up: The product is typically insoluble in water. Therefore, pouring the reaction mixture into cold water causes the acetanilide product to precipitate, allowing for easy isolation by filtration. This step also serves to hydrolyze any unreacted acetic anhydride.

-

Purification: Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a standard and effective method for purifying the crude product to obtain plate-shaped, colorless crystals, a characteristic of many acetanilides.[5]

Experimental Protocol: Acetylation of 3,4-(Methylenedioxy)aniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3,4-(Methylenedioxy)aniline in a minimal amount of glacial acetic acid.

-

Addition of Acetylating Agent: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. The addition is often exothermic, and the temperature should be monitored.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

-

Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water while stirring vigorously. A solid precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove acetic acid and other water-soluble impurities.

-

Purification: Dry the crude product and then purify it by recrystallization from an ethanol/water mixture to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule.

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or distinct doublets and doublet of doublets in the range of δ 6.5-7.5 ppm. The specific coupling patterns will depend on their positions relative to the acetamido group.

-

Methylenedioxy Protons (2H): A characteristic singlet will be observed around δ 5.9-6.0 ppm, corresponding to the two equivalent protons of the -O-CH₂-O- group.

-

Amide Proton (1H): A broad singlet corresponding to the N-H proton will appear in the region of δ 7.5-9.0 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Acetyl Methyl Protons (3H): A sharp singlet integrating to three protons will be seen in the upfield region, typically around δ 2.1-2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will show a signal in the downfield region, typically around δ 168-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to oxygen will be the most downfield in this region.

-

Methylenedioxy Carbon (-O-CH₂-O-): A signal for the methylene carbon will appear at approximately δ 101 ppm.

-

Acetyl Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, around δ 24 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A sharp to medium absorption band around 3300-3250 cm⁻¹ is characteristic of the secondary amide N-H bond.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ for the methyl group.

-

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1660-1670 cm⁻¹ is a key indicator of the amide carbonyl group.

-

Amide II Band (N-H Bend & C-N Stretch): A significant band will appear around 1550-1530 cm⁻¹.

-

C-O Stretch: Strong absorptions in the 1250-1040 cm⁻¹ region are characteristic of the ether linkages in the methylenedioxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment would be expected from the loss of ketene (CH₂=C=O) from the molecular ion, resulting in a peak at m/z = 137, which corresponds to the 3,4-(methylenedioxy)aniline radical cation. Another significant fragmentation pathway involves the cleavage of the C-N bond.

Analytical Chromatography

Chromatographic methods are vital for assessing the purity of the final compound and for monitoring the progress of the synthesis.

-

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress. The product, being more polar than the starting aniline, will have a different Rf value.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a UV detector set to ~285 nm would be suitable for analysis.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity assessment, especially for volatile derivatives. The mass spectrum obtained from GC-MS can be compared with library data for confirmation.[8][9]

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Conclusion

This compound is a synthetically accessible compound with well-defined chemical and spectral properties. Its preparation via the acetylation of 3,4-(Methylenedioxy)aniline is a straightforward and efficient process. The structural integrity and purity of the compound can be rigorously confirmed through a standard suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and chromatography. This comprehensive characterization is fundamental for its application as a reliable intermediate in the development of new chemical entities in the pharmaceutical and materials science industries.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 13067-19-1).

- Thermo Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)aniline, 98+%.

- Thermo Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)aniline, 97%.

- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)aniline 97%.

- Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)aniline, 98+%.

- Wang, S. M., et al. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. Analytica Chimica Acta.

- Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)aniline, 97%.

- Benchchem. (n.d.). 3,4-(Methylenedioxy)aniline | 14268-66-7.

- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline Chemical Properties, Uses, Production.

- Lim, H. K., & Foltz, R. L. (1988).

- Oporto, S., et al. (2017). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of the Chilean Chemical Society.

- Moore, J. M., et al. (1996). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. Journal of analytical toxicology.

- Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.

- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline synthesis.

- ChemBK. (n.d.). 3,4-(Methylenedioxy)aniline.

- ChemicalBook. (n.d.). 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum.

- Benchchem. (n.d.). This compound|C9H9NO3|CAS 13067-19-1.

- Ensslin, H. K., et al. (1996). Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS. Journal of analytical toxicology.

- ResearchGate. (n.d.). Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA).

- Wikipedia. (n.d.). Acetanilide.

- National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database.

- Chegg.com. (2021). Solved Analyze the IR spectrum of 3,4-methylenedioxystilbene.

- Shafaati, A., & Clark, C. R. (2007). Quantitative determination of 3,4-methylenedioxymethamphetamine by thin-layer chromatography in ecstasy illicit pills in Tehran.

- NIST. (n.d.). Acetanilide, 4'-hydroxy-n-methyl-. NIST Chemistry WebBook.

- Calgar, M., et al. (2022).

- Cosmetic Ingredient Review. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics.

- Pizarro, N., et al. (2003). Stereochemical Analysis of 3,4-methylenedioxymethamphetamine and Its Main Metabolites by Gas chromatography/mass Spectrometry.

- Pradissitto, T., et al. (2021).

- Cosmetic Ingredient Review. (2016). Memorandum: Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl.

- ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.

- Kavanagh, P., et al. (2015). Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR). Drug testing and analysis.

- Tsujikawa, K., et al. (2016). Development of a Library Search-Based Screening System for 3,4-Methylenedioxymethamphetamine in Ecstasy Tablets Using a Portable Near-Infrared Spectrometer. Journal of forensic sciences.

- Tsopelas, F., et al. (2010). Identification and quantitation of 3,4-methylenedioxy-N-methylamphetamine (MDMA, ecstasy) in human urine by 1H NMR spectroscopy. Application to five cases of intoxication.

- ResearchGate. (n.d.). (PDF) Analysis of 3,4-Methylenedioxy- N -Methylamphetamine (MDMA) in “Ecstasy” Tablets by 13C Solid State Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Burnett, C. L., et al. (2022). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics.

- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline(14268-66-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). Acetanilide(103-84-4) IR Spectrum.

Sources

- 1. This compound (CAS 13067-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-(Methylenedioxy)aniline | 14268-66-7 [chemicalbook.com]

- 5. Acetanilide - Wikipedia [en.wikipedia.org]

- 6. 3,4-(Methylenedioxy)aniline, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3',4'-Methylenedioxyacetanilide: A Technical Guide

Introduction

3',4'-Methylenedioxyacetanilide, also known as N-(1,3-benzodioxol-5-yl)acetamide, is an acetanilide derivative of significant interest in synthetic chemistry.[1][2] Its structure, featuring a methylenedioxy group fused to a phenyl ring with an acetamido substituent, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2] Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights from a field-proven perspective.

The core of this guide is to not only present the spectral data but to also elucidate the correlation between the molecular structure and the observed spectroscopic features. This approach ensures a comprehensive understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The key structural features include:

-

Aromatic Ring: A 1,3,4-trisubstituted benzene ring.

-

Methylenedioxy Group: An -O-CH₂-O- group fused to the aromatic ring.

-

Acetamido Group: An -NH-C(=O)-CH₃ group attached to the aromatic ring.

Each of these functional groups gives rise to characteristic signals in NMR, IR, and MS spectra, allowing for a detailed structural confirmation.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Record the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy protons, the amide proton, and the acetyl methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Amide (N-H) |

| ~7.2-7.4 | Singlet | 1H | Aromatic (H-2') |

| ~6.8-7.0 | Doublet | 1H | Aromatic (H-6') |

| ~6.7-6.8 | Doublet | 1H | Aromatic (H-5') |

| ~5.9-6.0 | Singlet | 2H | Methylenedioxy (O-CH₂-O) |

| ~2.1-2.2 | Singlet | 3H | Acetyl (CH₃) |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The aromatic region will display a pattern characteristic of a 1,3,4-trisubstituted ring. The methylenedioxy group protons are diastereotopic and appear as a singlet. The amide proton is a broad singlet, and its chemical shift can be concentration and solvent-dependent. The acetyl methyl group gives a sharp singlet.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Employ a high-resolution NMR spectrometer, typically with a broadband probe.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | Carbonyl (C=O) |

| ~148-150 | Aromatic (C-3') |

| ~144-146 | Aromatic (C-4') |

| ~132-134 | Aromatic (C-1') |

| ~112-114 | Aromatic (C-6') |

| ~108-110 | Aromatic (C-2') |

| ~101-103 | Methylenedioxy (O-CH₂-O) |

| ~100-102 | Aromatic (C-5') |

| ~24-26 | Acetyl (CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

The downfield signal corresponds to the carbonyl carbon of the acetamido group. The aromatic carbons attached to oxygen (C-3' and C-4') will be in the 140-150 ppm range. The methylenedioxy carbon appears around 101 ppm. The acetyl methyl carbon is observed in the upfield region.

Caption: Predicted ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds. An experimental FTIR spectrum is available on SpectraBase, obtained using a KBr wafer.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3200 | N-H stretch | Amide |

| ~3100-3000 | Aromatic C-H stretch | Aromatic Ring |

| ~2900 | Aliphatic C-H stretch | Methylenedioxy, Methyl |

| ~1670-1650 | C=O stretch (Amide I) | Amide |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1550-1500 | N-H bend (Amide II) | Amide |

| ~1250, ~1040 | C-O-C asymmetric & symmetric stretch | Methylenedioxy |

Table 3: Predicted IR Absorption Bands for this compound.

The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretching vibration will appear as a sharp to medium band in the 3300-3200 cm⁻¹ region. The characteristic C-O stretches of the methylenedioxy group are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Data Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The molecular weight of this compound is 179.17 g/mol .[1]

-

Molecular Ion (M⁺): The peak at m/z = 179 will correspond to the molecular ion.

-

Key Fragmentations:

-

Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 136.

-

Cleavage of the amide bond to generate the acylium ion at m/z = 43.

-

Fragmentation of the methylenedioxy ring can also occur.

-

Caption: Proposed fragmentation pathway in Mass Spectrometry.

Summary of Spectroscopic Data

| Technique | Key Features and Interpretations |

| ¹H NMR | Signals for aromatic, methylenedioxy, amide, and acetyl protons with characteristic chemical shifts and multiplicities. |

| ¹³C NMR | Distinct signals for carbonyl, aromatic, methylenedioxy, and acetyl carbons, confirming the carbon skeleton. |

| IR | Characteristic absorption bands for N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), and C-O-C stretches of the methylenedioxy group.[3] |

| MS | Molecular ion peak at m/z = 179 and characteristic fragment ions corresponding to the loss of the acetyl group and other fragments.[1] |

Table 4: Summary of Spectroscopic Data for this compound.

Safety and Handling

As a precautionary measure, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

The comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this compound. The correlation of the observed spectral data with the specific molecular features, as detailed in this guide, offers a robust framework for researchers and professionals in the field of chemical synthesis and analysis.

References

-

SpectraBase. 3',4'-(Methylenedioxy)acetanilide - Optional[FTIR] - Spectrum. [Link]

-

PubChem. N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. [Link]

-

SpectraBase. 3',4'-(Methylenedioxy)acetanilide - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. N-(2H-1,3-Benzodioxol-5-yl)acetamide. [Link]

-

MDPI. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

PubChemLite. N-(2h-1,3-benzodioxol-5-yl)acetamide. [Link]

-

SpectraBase. acetamide, N-(1,3-benzodioxol-5-yl)-2-[[4-[[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio]-2,3-dihydroxybutyl]thio]- - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. SpectraBase. [Link]

-

PMC. Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. [Link]

-

SpectraBase. 3,4-(Methylenedioxy)chalcone. [Link]

-

ResearchGate. Mass spectrum of 3,4-MDMA. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3',4'-Methylenedioxyacetanilide

This guide provides an in-depth exploration of the solubility characteristics of 3',4'-Methylenedioxyacetanilide, a compound of interest in various research and development sectors. Recognizing the critical role of solubility in the journey of a chemical entity from laboratory synthesis to practical application, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this specific molecule. While quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, proven experimental methodologies, and an analysis of the compound's structural attributes to empower researchers in generating this vital data.

The Criticality of Solubility in Scientific Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter that profoundly influences the utility and development pathway of a chemical compound.[1][2][3] In the realm of drug discovery and development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[2][3][4] This can lead to low bioavailability, hindering a potentially effective drug from reaching its therapeutic target in the body.[4][5] Beyond the pharmaceutical sciences, a compound's solubility profile is paramount for a variety of laboratory applications, including:

-

Synthesis and Purification: The choice of solvent is crucial for efficient reaction kinetics and for purification techniques like recrystallization, which rely on differential solubility at varying temperatures.[6][7]

-

Formulation: Developing a stable and effective formulation, whether for a pharmaceutical, an agrochemical, or a consumer product, is contingent on understanding the compound's solubility in various excipients and delivery vehicles.[1][5]

-

Analytical Chemistry: Accurate quantification and characterization of a compound often require its dissolution in a suitable solvent for techniques such as chromatography and spectroscopy.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle. This concept is rooted in the polarity of the molecules involved.

2.1. The Role of Polarity and Intermolecular Forces

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, possess significant dipole moments due to the presence of electronegative atoms (e.g., oxygen, nitrogen) and hydrogen bonding capabilities. They are effective at dissolving polar solutes, including salts and compounds with hydroxyl or amine groups.

-

Nonpolar Solvents: Solvents like hexane, toluene, and carbon tetrachloride have low dielectric constants and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes, such as hydrocarbons and lipids.

-

Polar Aprotic Solvents: This class of solvents, including acetone and dimethyl sulfoxide (DMSO), has significant dipole moments but lacks acidic protons for hydrogen bonding. They can dissolve a wide range of substances.

2.2. Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to analyze its molecular structure. The molecule possesses both polar and nonpolar characteristics:

-

Methylenedioxy Group (-O-CH₂-O-): This group, attached to the phenyl ring, is relatively nonpolar.

-

Acetanilide Moiety (-NH-CO-CH₃): The amide group introduces polarity through the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding as both donors (N-H) and acceptors (C=O).

-

Phenyl Ring: The aromatic ring is inherently nonpolar.

The presence of the polar amide group suggests that this compound will exhibit some solubility in polar solvents. However, the overall molecule has significant nonpolar character due to the phenyl ring and the methylenedioxy group. Therefore, it is anticipated that the compound will have limited solubility in water and higher solubility in organic solvents of intermediate polarity.

Experimental Determination of Equilibrium Solubility: A Practical Workflow

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9][10] This "gold standard" technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[8][10]

3.1. Detailed Step-by-Step Protocol: The Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clean, inert vials or flasks. An excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8][11]

-

Add a precise volume of the selected solvent to each vial. A range of common laboratory solvents with varying polarities should be tested (see Table 1).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator. Temperature control is critical as solubility is temperature-dependent.[12][13] A standard temperature for initial screening is ambient room temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[11][14] It is advisable to determine the time to reach equilibrium by taking samples at various time points until the concentration of the solute in the supernatant remains constant.[11]

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This can be accomplished by:

-

Centrifugation: Spinning the vials at high speed to pellet the solid.

-

Filtration: Using a syringe filter with a chemically inert membrane (e.g., PTFE, PVDF) to separate the supernatant. It is important to ensure the filter does not adsorb the solute.

-

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as:

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

3.2. Visualizing the Experimental Workflow

Caption: Rationale for Solvent Selection Based on Polarity.

Safety Considerations

When handling this compound and the solvents mentioned, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work. [17][18][19][20]General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this technical guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility profile. By combining a theoretical understanding of the physicochemical principles of solubility with a robust experimental protocol like the shake-flask method, scientists can generate the critical data needed to advance their research and development activities. The anticipated solubility in solvents of intermediate polarity provides a logical starting point for solvent screening for applications such as synthesis, purification, and formulation.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Chinese Pharmaceutical Association. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs, 23(19), 2263-2267. [Link]

-

World Health Organization. (2019). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. International Journal of Pharmaceutics, 389(1-2), 190-196. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 96(7), 1833-1838. [Link]

-

Al-Gousous, J. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 25(3), 6-15. [Link]

-

Slideshare. (2019). solubility experimental methods.pptx. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Wikipedia. Solubility equilibrium. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institute of Standards and Technology. (2016). SAFETY DATA SHEET - Acetanilide. [Link]

-

ResearchGate. (1993). Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA). [Link]

-

National Institutes of Health. PubChem - Acetanilide. [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

National Institutes of Health. PubChem - 3,4-Methylenedioxymethamphetamine. [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Methylenedianiline. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Recrystallization [sites.pitt.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. uspnf.com [uspnf.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Purification of 3',4'-Methylenedioxyacetanilide via Recrystallization

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 3',4'-Methylenedioxyacetanilide through recrystallization. Moving beyond a simple list of steps, this document elucidates the underlying chemical principles and experimental rationale necessary for developing a robust and validated purification process. It is designed for researchers, scientists, and drug development professionals who require not only a method but also a deep understanding of the causality behind each procedural choice. We will explore a systematic approach to solvent selection, the intricacies of the recrystallization workflow, and troubleshooting common challenges. This guide is structured to empower the user with the expertise to adapt and optimize this protocol for their specific experimental context.

Introduction: The Rationale for Recrystallization

This compound is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream targets. Crude products from organic synthesis are rarely pure, often containing unreacted starting materials, by-products, and other contaminants.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[3]

The fundamental principle of recrystallization is based on the observation that the solubility of most solids increases with temperature.[4] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3][5] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the desired molecules into the growing lattice, effectively excluding impurities.[6]

Foundational Knowledge: Pre-Protocol Characterization

Before embarking on a recrystallization protocol, a thorough understanding of the physicochemical properties of this compound is essential. While comprehensive literature data for this specific compound is sparse, we can draw parallels with the closely related compound, acetanilide.[7]

Key Physical Properties:

-

Molecular Formula: C₉H₉NO₃[8]

-

Molecular Weight: 179.17 g/mol [8]

-

Melting Point (Acetanilide): 113-115 °C - The melting point of pure this compound is a critical parameter for assessing the success of the purification. A sharp melting point range close to the literature value indicates high purity.

-

Potential Impurities: The synthesis of this compound typically involves the acetylation of 3,4-(methylenedioxy)aniline. Potential impurities could include unreacted 3,4-(methylenedioxy)aniline, di-acetylated products, and by-products from side reactions.[9][10][11]

Safety and Handling:

The Core of the Protocol: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit the following characteristics:

-

High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the driving force for crystallization and high recovery yield.[4]

-

Inertness: The solvent must not react with the compound to be purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Appropriate boiling point: The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound separates as a liquid instead of a solid.[12]

-

Safety: The solvent should have a low toxicity and flammability profile.[8]

Given the structural similarities to acetanilide, which is soluble in hot water and has low solubility in cold water, water is a logical starting point for solvent screening.[7][14][15] A systematic screening of a panel of common laboratory solvents with varying polarities is recommended.

Experimental Protocol for Solvent Screening:

-

Place approximately 20-30 mg of crude this compound into several test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Observe the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

If crystals form, place the test tube in an ice bath to maximize crystal formation.

-

Record your observations in a structured table.

Table 1: Illustrative Solvent Screening Data for this compound

| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Crystal Formation on Cooling | Remarks |

| Water | Insoluble | Soluble | Abundant, well-formed needles | Promising candidate. |

| Ethanol | Soluble | Very Soluble | Poor | Too soluble at room temperature. |

| Isopropanol | Sparingly Soluble | Soluble | Moderate | Potential candidate, may require a co-solvent. |

| Ethyl Acetate | Soluble | Very Soluble | Poor | Too soluble. |

| Toluene | Insoluble | Sparingly Soluble | Minimal | Poor solubility even when hot. |

| Heptane | Insoluble | Insoluble | None | Not a suitable solvent. |

Based on this illustrative data, water appears to be the most promising single solvent for the recrystallization of this compound.

The Recrystallization Workflow: A Step-by-Step Technical Guide

This section details the full experimental protocol for the purification of this compound using the selected solvent system.

Diagram 1: Recrystallization Workflow

Caption: A schematic of the key stages in the recrystallization process.

Experimental Protocol:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip.

-

Heat the mixture on a hot plate with gentle swirling until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[14] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing the recovery yield.

-

-

Hot Gravity Filtration (if necessary):

-

If insoluble impurities are present (observed as suspended particles in the hot solution), a hot gravity filtration is required.[16]

-

Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

-

Preheat the funnel and filter paper by pouring a small amount of the hot solvent through it.[7] This prevents premature crystallization in the funnel.

-

Quickly pour the hot, saturated solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rapid cooling can trap impurities.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[14]

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Continue to draw air through the crystals on the filter paper to partially dry them.

-

Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product should be assessed by melting point determination.

-

Troubleshooting Common Recrystallization Challenges

Even with a well-defined protocol, challenges can arise. Below are common issues and their solutions:

Table 2: Troubleshooting Guide for Recrystallization

| Problem | Probable Cause(s) | Solution(s) |

| No crystals form on cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.[12] - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of the pure compound.[9] |

| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is highly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[12] - Consider using a different solvent with a lower boiling point. |

| Low recovery yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is properly preheated. - Ensure the solution is cooled in an ice bath for a sufficient amount of time.[9] |

| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[14] |

Conclusion: A Framework for Purity

This guide has provided a comprehensive framework for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step of the workflow, researchers can confidently implement and adapt this protocol to achieve a high degree of purity in their target compound. The emphasis on systematic methodology and troubleshooting empowers the scientist to move beyond rote execution and engage in informed process optimization, a cornerstone of excellence in chemical synthesis and drug development.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 13067-19-1). Retrieved from [Link]

-

European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

National Institute of Standards and Technology. (2016). Safety Data Sheet - SRM 141e Acetanilide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Cerritos College. (n.d.). Purification of Impure Acetanilide (Recrystallization). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11.3: Step-by-Step Procedures for Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Kyoto University. (n.d.). Hot Filtration & Recrystallization. Retrieved from [Link]

-

Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.5: Hot Filtration. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Verweij, A. M. (1992). Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine. Forensic Science Review, 4(2), 137-146.

- Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.

-

ResearchGate. (2025). SPE–TLC Profiling of Impurities in 1-(3,4-Methylenedioxyphenyl)-2-nitropropene, an Intermediate in 3,4-Methylenedioxy- methamphetamine (MDMA) Synthesis. Retrieved from [Link]

- Collins, M., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.

-

International Journal of Scientific & Technology Research. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

-

PubChem. (n.d.). Heptane. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of heptane in different extractants at 308 K. Retrieved from [Link]

- Bohn, M., Bohn, G., & Blaschke, G. (1993). Synthesis Markers in Illegally Manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. International Journal of Legal Medicine, 106(1), 19-23.

-

NIST. (n.d.). 3,4-Methylenedioxyphenyl acetone. Retrieved from [Link]

-

NIST. (n.d.). 3,4-(Methylenedioxy)toluene. Retrieved from [Link]

-

NIST. (n.d.). 3,4-Methylenedioxybenzylidene acetone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diaminotoluene. Retrieved from [Link]

- Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.

-

PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

Sources

- 1. 3,4-(Methylenedioxy)toluene [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-(Methylenedioxy)aniline, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijstr.org [ijstr.org]

- 8. This compound (CAS 13067-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. 3,4-(Methylenedioxy)toluene (CAS 7145-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. 溶剂混溶性表 [sigmaaldrich.com]

CAS number and molecular weight of 3',4'-Methylenedioxyacetanilide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(1,3-benzodioxol-5-yl)acetamide, also known as 3',4'-Methylenedioxyacetanilide. The document covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications as a versatile intermediate in medicinal chemistry and drug development.

Executive Summary: Compound Identification and Properties

N-(1,3-benzodioxol-5-yl)acetamide is an aromatic organic compound belonging to the acetanilide class. The presence of the 1,3-benzodioxole (or methylenedioxy) moiety makes it a valuable precursor and structural motif in the synthesis of a wide range of biologically active molecules. This section outlines its fundamental chemical identifiers and physical properties.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)acetamide | [1] |

| Synonyms | This compound, 1-Acetamido-3,4-(methylenedioxy)benzene, N-Acetyl-3,4-methylenedioxyaniline | [2] |

| CAS Number | 13067-19-1 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| InChI Key | CGLCDOZYDURWIG-UHFFFAOYSA-N | [2] |

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties, which are critical for experimental design, including solvent selection, reaction condition optimization, and preliminary safety assessment.

| Property | Value | Unit | Source |

| Molecular Weight | 179.17 | g/mol | [1][2] |

| Exact Mass | 179.058243 | g/mol | [2] |

| Melting Point | 135-136 | °C | [2] |

| Boiling Point (Predicted) | 611.31 | K | [3] |

| logP (Octanol/Water) | 1.374 | [3] | |

| Water Solubility (log₁₀WS) | -1.89 | mol/L | [3] |

| Appearance | White to off-white solid | Inferred |

Synthesis and Mechanism: N-Acetylation of 3,4-(Methylenedioxy)aniline

The most direct and common synthesis of this compound is through the N-acetylation of its corresponding primary amine, 3,4-(Methylenedioxy)aniline (CAS: 14268-66-7). This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). The acetamido group (-NHCOCH₃) is an activating group for the aromatic ring, yet it is less activating than the original amino group (-NH₂). This moderation of reactivity is a key strategic advantage in multi-step syntheses, as it helps prevent over-reaction (e.g., poly-substitution) in subsequent electrophilic aromatic substitution steps. The reaction is typically performed under aqueous conditions where the aniline is first protonated with a strong acid to form a water-soluble salt, ensuring a homogenous reaction medium.[4] The subsequent addition of a weak base, such as sodium acetate, deprotonates the anilinium ion, regenerating the nucleophilic free amine in situ to react with the acetic anhydride.[1][4]

Caption: Workflow for the N-acetylation of 3,4-(Methylenedioxy)aniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for aniline acetylation.[1][5] It is designed as a self-validating system where product formation is visually confirmed by precipitation and purity is assessed via melting point and spectroscopy.

Materials:

-

3,4-(Methylenedioxy)aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride (1.2 eq)

-

Sodium Acetate (NaOAc)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Decolorizing Charcoal (optional)

Procedure:

-

Solubilization of Amine: In a suitable Erlenmeyer flask, suspend 1.0 equivalent of 3,4-(Methylenedioxy)aniline in ~30 mL of water per gram of aniline. While stirring, add concentrated HCl dropwise until the aniline fully dissolves, forming the anilinium chloride salt. The solution should become clear.[5]

-

Expertise & Causality: Aniline and its derivatives often have low water solubility. Conversion to the hydrochloride salt is a standard technique to achieve a homogeneous solution, which is crucial for uniform and efficient reaction with the anhydride in the subsequent step.[4]

-

-

Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate by dissolving ~1.5 equivalents in a minimal amount of warm water. Measure out 1.2 equivalents of acetic anhydride.

-

Acetylation Reaction: To the stirred anilinium chloride solution, add the measured acetic anhydride in a single portion. Immediately follow this by the rapid addition of the sodium acetate solution.[5]

-

Trustworthiness: The immediate addition of the base is critical. It neutralizes the HCl and deprotonates the anilinium ion, allowing the now-free amine to react with the anhydride. The reaction is rapid, and the product, being significantly less soluble than the starting materials, will precipitate out of the aqueous solution, providing a visual confirmation of reaction success.

-

-

Isolation and Purification: Vigorously stir the mixture for several minutes and then cool the flask in an ice-water bath for 20-30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water to remove residual salts and acid.[5]

-

Recrystallization: For high-purity material suitable for further use, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture. If the initial product is colored, a small amount of decolorizing charcoal can be used during recrystallization.[1]

-

Characterization: Dry the purified crystals thoroughly. Determine the final yield and characterize the product by measuring its melting point (expected: 135-136 °C) and acquiring spectroscopic data (IR, NMR).

Applications in Research and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial intermediate and building block. The acetanilide functional group and the benzodioxole ring system are both "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6]

Role as a Synthetic Intermediate

The primary value of this compound lies in its utility for constructing more complex molecules. The acetamido group directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked, it is a reliable director to the C-6 position of the benzodioxole ring.

-

Precursor to Pharmacologically Active Compounds: Acetanilide derivatives have been investigated for a wide array of therapeutic effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities.[6] The 1,3-benzodioxole core is also a key feature in many natural products and synthetic drugs. For example, derivatives of N-(benzo[d][1][3]dioxol-5-yl)acetamide have been synthesized and evaluated as potent agonists for auxin receptors, indicating potential applications in agricultural science.[7]

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of related molecules for high-throughput screening. The amide nitrogen can be alkylated, and the aromatic ring can undergo further substitution, allowing for systematic exploration of structure-activity relationships (SAR).[8]

Connection to Neuropharmacology Research